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Introduction

Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a
transmembrane serine peptidase.[1][2][3] FAP is a member of the prolyl peptidase family and
has been implicated in a variety of disease processes, including cancer, where it is highly
expressed on cancer-associated fibroblasts.[4][5] The unique endopeptidase activity of FAP,
which preferentially cleaves after a Gly-Pro motif, distinguishes it from other related proteases
like Dipeptidyl Peptidase-4 (DPP-4). The N-acetylation of the Gly-Pro motif in Ac-Gly-BoroPro
enhances its selectivity for FAP over other prolyl peptidases. This document provides a detailed
protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of Ac-Gly-
BoroPro against FAP and to assess its selectivity against other proteases.

Principle of the Assay

The enzymatic activity of FAP is monitored using a fluorogenic substrate, such as Ala-Pro-7-
amino-4-trifluoromethylcoumarin (Ala-Pro-AFC). Cleavage of the substrate by the enzyme
releases the highly fluorescent AFC molecule, which can be detected using a fluorescence
plate reader. The rate of the reaction is proportional to the enzyme activity. In the presence of
an inhibitor like Ac-Gly-BoroPro, the enzyme's activity is reduced. The inhibitory constant (Ki)
of Ac-Gly-BoroPro is determined by measuring the enzyme's reaction progress curves at
various inhibitor concentrations. Ac-Gly-BoroPro is a tight-binding, competitive inhibitor, and
its Ki is determined by analyzing the time-dependent inhibition of the enzyme.
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Data Presentation

Table 1: Inhibitory Potency and Selectivity of Ac-Gly-BoroPro against various Prolyl

Peptidases
e Ki (nM) Fold Selectivity vs. FAP
Fibroblast Activation Protein
3+3 1

(FAP)
Dipeptidyl Peptidase-4 (DPP-

PEPIEYITED ( 377+18 ~16
4)
Dipeptidyl Peptidase-7 (DPP-

PEPIEVITER ( ~207 - 124,200 9 - 5400
7)
Dipeptidyl Peptidase-8 (DPP-

PEPIEVITER ( ~207 - 124,200 9 - 5400
8)
Dipeptidyl Peptidase-9 (DPP-

PEPIEYITEP ( ~207 - 124,200 9 - 5400
9)
Prolyl Oligopeptidase (PREP) ~207 - 124,200 9 - 5400
Acylpeptide Hydrolase ~207 - 124,200 9 - 5400

Note: The Ki values for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide

hydrolase are stated to be 9- to 5400-fold higher than that for FAP. The exact values were not

specified in the search results.

Experimental Protocols
Materials and Reagents

e Ac-Gly-BoroPro (MW: 214.03 g/mol )

e Recombinant human Fibroblast Activation Protein (FAP)

o Recombinant human Dipeptidyl Peptidase-4 (DPP-4) (and other proteases for selectivity

profiling)
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Fluorogenic Substrate: Ala-Pro-AFC

Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 1 mM EDTA
Dimethyl Sulfoxide (DMSO)

96-well black, flat-bottom microplates

Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm or
400/505 nm

Preparation of Solutions

Ac-Gly-BoroPro Stock Solution: Prepare a 10 mM stock solution of Ac-Gly-BoroPro in
DMSO. The compound may be unstable in solution, so it is recommended to prepare it fresh.

Enzyme Working Solutions:
o FAP: Prepare a working solution of FAP at a final concentration of 1.0 nM in assay buffer.

o DPP-4: Prepare a working solution of DPP-4 at a final concentration of 0.1 nM in assay
buffer.

Substrate Working Solutions:

o For FAP: Prepare a working solution of Ala-Pro-AFC at a final concentration of 500 uM in
assay buffer.

o For DPP-4: Prepare a working solution of Ala-Pro-AFC at a final concentration of 100 pM
in assay buffer.

Inhibitor Dilutions: Prepare a serial dilution of Ac-Gly-BoroPro in assay buffer to achieve a
range of desired final concentrations for the assay. The inhibitor concentrations should be at
least 20-fold greater than the enzyme concentration.

Assay Procedure

To the wells of a 96-well microplate, add the following in the specified order:
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o Assay Buffer
o Ac-Gly-BoroPro at various concentrations (or vehicle control - DMSO in assay buffer)

o Enzyme working solution (FAP or DPP-4)

¢ Incubate the plate at 23°C or 37°C for a short pre-incubation period (e.g., 15 minutes) to
allow the inhibitor to bind to the enzyme.

« Initiate the enzymatic reaction by adding the substrate working solution to each well.

o Immediately place the plate in a fluorescence microplate reader and monitor the increase in
fluorescence intensity over time in kinetic mode. Record readings at regular intervals (e.g.,
every 30 seconds) for a sufficient duration to observe the initial and steady-state reaction
rates.

Data Analysis for Ki Determination

The Ki values for tight-binding inhibitors like Ac-Gly-BoroPro are determined using the method
of progress curves.

o Plot Progress Curves: For each inhibitor concentration, plot the fluorescence intensity versus
time.

o Determine Initial and Steady-State Velocities:
o The initial velocity (vo) is the rate of the reaction in the absence of the inhibitor.

o For each inhibitor concentration, the progress curve will show an initial burst phase
followed by a linear steady-state phase. The slope of this linear phase represents the
steady-state velocity (vi).

o Calculate Apparent Inhibition Constants (Kiapp): Plot the ratio of the initial velocity to the
steady-state velocity minus one (vo/vi - 1) against the inhibitor concentration ([1]).

o Determine the Ki Value: The data from the plot in step 3 should fit to a linear equation. The
Kiapp is the reciprocal of the slope of this line. The Ki can then be calculated from the Kiapp
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using the Michaelis-Menten constant (Km) of the substrate and the substrate concentration
([S]) used in the assay, according to the following equation for competitive inhibition:

o Ki=Kiapp /(1 + [S]/Km)

Mandatory Visualizations

Data Analysis
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Caption: Experimental workflow for the Ac-Gly-BoroPro in vitro enzyme inhibition assay.
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Caption: Mechanism of covalent inhibition of FAP by Ac-Gly-BoroPro.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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